REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[C:4]([F:11])[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16](Br)=[CH:15][N:14]=1.C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2[CH:17]=[CH:18][C:13]([NH2:12])=[N:14][CH:15]=2)=[C:4]([F:11])[CH:3]=1 |f:3.4.5,6.7.8|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)B(O)O)F
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Name
|
|
Quantity
|
9.92 g
|
Type
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reactant
|
Smiles
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NC1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
0.381 g
|
Type
|
catalyst
|
Smiles
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FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
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Name
|
|
Quantity
|
0.602 g
|
Type
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catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was sparged with nitrogen for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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ADDITION
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Details
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diluted with EtOAc (200 mL)
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Type
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CUSTOM
|
Details
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transferred to a separatory funnel
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Type
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CUSTOM
|
Details
|
The aqueous phase was removed
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Type
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WASH
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Details
|
the organic phase washed with brine
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Type
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EXTRACTION
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Details
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The combined aqueous phases were extracted with an equal volume of EtOAc
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Type
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CUSTOM
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Details
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the combined organic phases were dried
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC(=C(C=C1)C=1C=CC(=NC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |